molecular formula C15H18N2O3 B5592618 3-(4-METHOXYPHENYL)-5-(PYRROLIDINE-1-CARBONYL)-4,5-DIHYDRO-1,2-OXAZOLE

3-(4-METHOXYPHENYL)-5-(PYRROLIDINE-1-CARBONYL)-4,5-DIHYDRO-1,2-OXAZOLE

Cat. No.: B5592618
M. Wt: 274.31 g/mol
InChI Key: LSEWKOKJGGTZDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-METHOXYPHENYL)-5-(PYRROLIDINE-1-CARBONYL)-4,5-DIHYDRO-1,2-OXAZOLE is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenyl group, a pyrrolidine-1-carbonyl group, and a dihydro-1,2-oxazole ring, making it a unique structure for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-5-(PYRROLIDINE-1-CARBONYL)-4,5-DIHYDRO-1,2-OXAZOLE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYPHENYL)-5-(PYRROLIDINE-1-CARBONYL)-4,5-DIHYDRO-1,2-OXAZOLE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(4-METHOXYPHENYL)-5-(PYRROLIDINE-1-CARBONYL)-4,5-DIHYDRO-1,2-OXAZOLE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic properties and applications in drug development.

    Industry: It can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-5-(PYRROLIDINE-1-CARBONYL)-4,5-DIHYDRO-1,2-OXAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-METHOXYPHENYL)-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]PROPANAMIDE: This compound shares similar structural features but differs in its functional groups and overall structure.

    3-[2-(4-METHOXYPHENYL)PYRROLIDINE-1-CARBONYL]-1-METHYL-1H-PYRAZOLE: Another structurally related compound with different applications and properties.

Uniqueness

3-(4-METHOXYPHENYL)-5-(PYRROLIDINE-1-CARBONYL)-4,5-DIHYDRO-1,2-OXAZOLE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-19-12-6-4-11(5-7-12)13-10-14(20-16-13)15(18)17-8-2-3-9-17/h4-7,14H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEWKOKJGGTZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.